1-Methyl-1-propenylmagnesium bromide

Catalog No.
S1899016
CAS No.
85676-85-3
M.F
C4H7BrMg
M. Wt
159.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1-propenylmagnesium bromide

CAS Number

85676-85-3

Product Name

1-Methyl-1-propenylmagnesium bromide

IUPAC Name

magnesium;but-2-ene;bromide

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

InChI

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

FGYXQBPXHQHYNU-UHFFFAOYSA-M

SMILES

CC=[C-]C.[Mg+2].[Br-]

Canonical SMILES

CC=[C-]C.[Mg+2].[Br-]

2-Methyl-1-propenylmagnesium bromide (MPMB) is an organometallic compound. It is a Grignard reagent, a class of compounds known for their reactivity and use in organic synthesis. MPMB is a colorless solution, typically sold pre-prepared in a solvent like tetrahydrofuran (THF) [].

MPMB plays a significant role in scientific research, particularly in organic chemistry. Its ability to act as a nucleophile allows it to participate in various reactions for carbon-carbon bond formation [].


Molecular Structure Analysis

The key feature of MPMB's structure is the presence of a vinyl group (CH2=C) bonded to a central carbon atom. This carbon is further attached to a methyl group (CH3) and a magnesium atom (Mg) which is itself bonded to a bromine atom (Br). This structure can be represented by the formula (CH3)2C=CHMgBr [].

The presence of the magnesium-bromine bond (Mg-Br) is characteristic of Grignard reagents. This bond is highly polar, making the carbon atom attached to the magnesium slightly negative. This negative charge allows MPMB to act as a nucleophile, readily attacking positively charged carbon centers in other molecules.


Chemical Reactions Analysis

MPMB is a versatile reagent involved in various organic synthesis reactions. Here are some key examples:

  • Carbonyl Addition: MPMB reacts with carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds. This reaction is a fundamental tool for building complex organic molecules.
(CH3)2C=CHMgBr + R-C=O -> (CH3)2C=CH-CH(OH)R (where R is an organic group) [Balanced equation for a generic aldehyde]
  • Hydrolysis: MPMB readily reacts with water (hydrolysis) to form the corresponding alkene (isoprene) and methane. This reaction highlights the instability of the magnesium-carbon bond in the presence of water [].
(CH3)2C=CHMgBr + H2O -> (CH3)2C=CH-CH=CH2 + CH4 + MgBrOH

Physical And Chemical Properties Analysis

  • Air and moisture sensitive [].
  • Flammable in organic solvents.
  • Reacts violently with water.

MPMB poses several safety hazards:

  • Flammability: MPMB solutions are flammable and should be handled with appropriate precautions near ignition sources.
  • Air and Moisture Sensitivity: Exposure to air or moisture can lead to decomposition and release of flammable gases. MPMB should be handled under inert atmosphere using dry solvents and techniques.
  • Skin and Eye Irritation: Contact with MPMB can cause severe skin and eye irritation. Proper personal protective equipment (PPE) like gloves, goggles, and lab coat is essential.
  • Toxicity: Data on specific toxicity is limited, but as with most Grignard reagents, MPMB should be assumed to be toxic and handled accordingly.
  • Synthesis of Terpenoids: Isoprene is a fundamental building block for a vast family of natural products called terpenoids. 1-Methyl-1-propenylmagnesium bromide acts as a one-carbon elongating agent, allowing for the introduction of the isoprene unit into organic molecules. This proves useful in the synthesis of complex terpenoid structures found in pharmaceuticals, fragrances, and natural pigments PubChem, CID 3597816.

Safety Considerations

It's important to note that 1-Methyl-1-propenylmagnesium bromide is a highly reactive compound. Here are some key safety points to consider when working with it in research settings:

  • Highly Flammable: The presence of the magnesium-bromine bond makes 1-Methyl-1-propenylmagnesium bromide pyrophoric, meaning it ignites spontaneously upon contact with air or moisture Fisher Scientific.
  • Reacts violently with water: Due to its strong basic character, 1-Methyl-1-propenylmagnesium bromide reacts violently upon contact with water, releasing flammable gases Sigma-Aldrich: .
  • Skin and eye irritant: Exposure to 1-Methyl-1-propenylmagnesium bromide can cause severe skin burns and eye damage Fisher Scientific scientific/11905981.

Dates

Modify: 2023-08-16

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